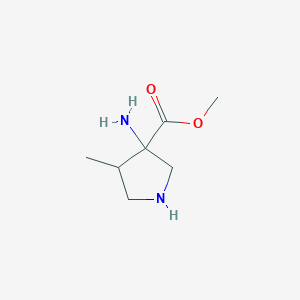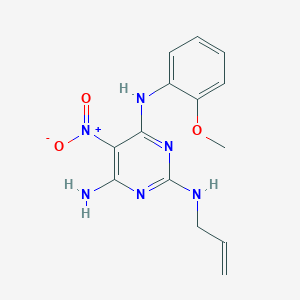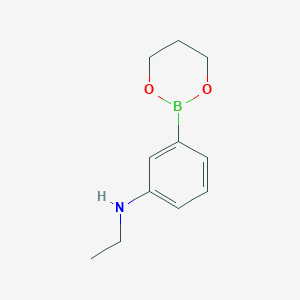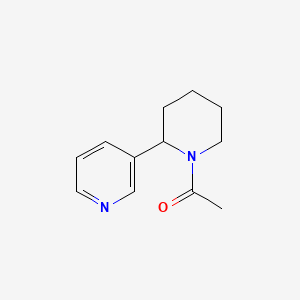![molecular formula C21H21N3O B14140993 10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one CAS No. 1223880-15-6](/img/structure/B14140993.png)
10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
The synthesis of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one typically involves the following steps:
Initial Alkylation: The process begins with the alkylation of 2-aminobenzimidazole.
Condensation: The alkylated product undergoes condensation with appropriate aldehydes or ketones.
Cyclization: The intermediate formed is then cyclized to produce the final pyrimido[1,2-a]benzimidazole structure.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Análisis De Reacciones Químicas
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparación Con Compuestos Similares
Similar compounds to 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one include other pyrimido[1,2-a]benzimidazoles and related heterocyclic structures such as:
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Imidazole-containing compounds
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 10-[(2-Methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one lies in its specific substituents and the resulting biological properties .
Propiedades
Número CAS |
1223880-15-6 |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
10-[(2-methylphenyl)methyl]-2-propylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C21H21N3O/c1-3-8-17-13-20(25)24-19-12-7-6-11-18(19)23(21(24)22-17)14-16-10-5-4-9-15(16)2/h4-7,9-13H,3,8,14H2,1-2H3 |
Clave InChI |
LMUHGINYHZRDPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
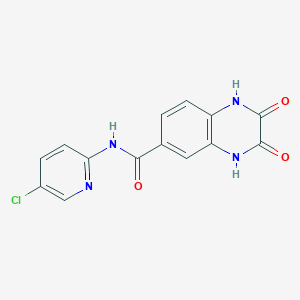
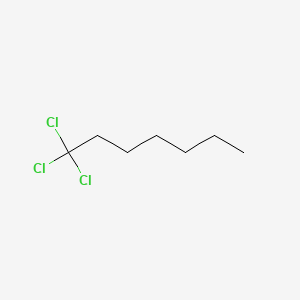

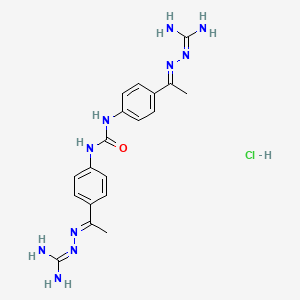
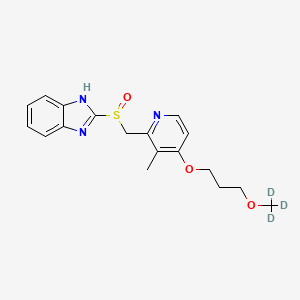
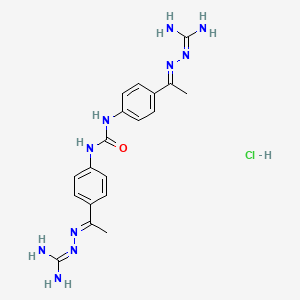
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
